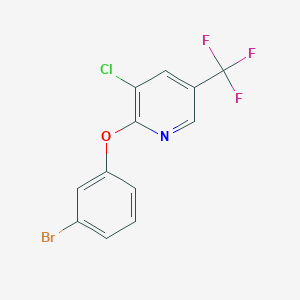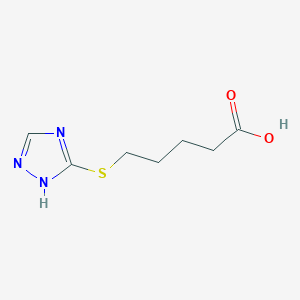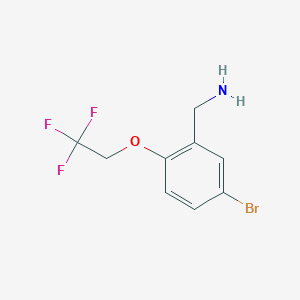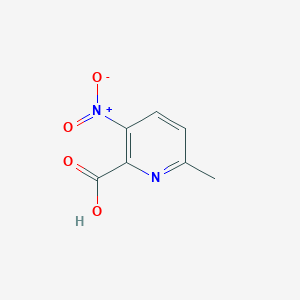
2-(3-Bromophénoxy)-3-chloro-5-(trifluorométhyl)pyridine
Vue d'ensemble
Description
Mécanisme D'action
The mechanism of action of 2-(3-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine is not yet fully understood. However, it is believed that the compound acts as a weak Lewis acid, forming a complex with the transition metal. This complex then reacts with the other reactants to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine have not been extensively studied. However, some studies have suggested that the compound may have some anti-inflammatory and analgesic properties. In addition, the compound has been shown to have some antioxidant activity, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-(3-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine in laboratory experiments is its low cost and ease of synthesis. The compound is relatively inexpensive and can be synthesized in a relatively short amount of time. In addition, the compound is stable and can be stored for long periods of time without degrading.
However, there are some limitations to its use in laboratory experiments. The compound is toxic and should be handled with care. In addition, the compound has a strong odor and can be irritating to the skin and eyes. Therefore, it is important to use protective equipment when handling this compound.
Orientations Futures
The future directions for 2-(3-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine include further exploration of its biochemical and physiological effects, as well as its potential applications in the synthesis of other compounds. In addition, further research is needed to better understand the mechanism of action of the compound and to identify any potential adverse effects. Finally, further research is needed to explore the potential of using this compound in the treatment of various diseases.
Applications De Recherche Scientifique
Recherche en protéomique
Ce composé est utilisé en protéomique, qui est l'étude à grande échelle des protéines, de leurs structures et de leurs fonctions. Il est utilisé comme produit spécialisé pour les applications de recherche en protéomique en raison de ses propriétés chimiques uniques .
Synthèse de dérivés d'oximes de pyrazole
Il sert de précurseur dans la synthèse de nouveaux dérivés d'oximes de pyrazole. Ces dérivés ont montré des bioactivités prometteuses, notamment une activité acaricide contre Tetranychus cinnabarinus à faibles concentrations et des activités insecticides contre Plutella xylostella et Aphis craccivora .
Recherche agrochimique
Le composé est essentiel au développement de nouveaux produits agrochimiques. Ses dérivés font partie d'une classe de produits chimiques qui empêchent les pertes de récoltes causées par les insectes et les acariens phytophages, contribuant ainsi à la protection des cultures .
Études sur la résistance aux pesticides
Les chercheurs utilisent ce composé pour étudier et surmonter la résistance aux pesticides. L'application continue de certains pesticides peut entraîner une résistance, et les dérivés de ce composé peuvent aider à développer des alternatives pour atténuer ce problème .
Synthèse de chimie organique
En chimie organique, il est utilisé comme élément de construction pour la synthèse de divers composés organiques. Sa réactivité avec différents réactifs permet la création d'une large gamme de molécules avec des applications potentielles en chimie médicinale et en science des matériaux .
Intermédiaire chimique
Ce composé agit comme un intermédiaire dans les réactions chimiques. Il est impliqué dans des processus de synthèse en plusieurs étapes, où il subit d'autres transformations chimiques pour donner des produits finaux présentant les propriétés biologiques ou physiques souhaitées .
Safety and Hazards
Propriétés
IUPAC Name |
2-(3-bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrClF3NO/c13-8-2-1-3-9(5-8)19-11-10(14)4-7(6-18-11)12(15,16)17/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNIMYHHHRYGCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-(chloroacetyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B1387119.png)



![ethyl 4-[(E)-2-(dimethylamino)vinyl]-8-(4-fluorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1387127.png)
![ethyl 1-ethyl-4-(4-fluorophenoxy)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1387128.png)

![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-2-carboxylic acid](/img/structure/B1387131.png)
![1-[2-(Methylsulfonyl)-4-nitrophenyl]pyrrolidine-2-carboxylic acid](/img/structure/B1387132.png)